

Application Notes and Protocols for Utilizing Savinin in Anti-inflammatory Assays

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Compound of Interest		
Compound Name:	Savinin	
Cat. No.:	B1665669	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Savinin**, a natural lignan, in various anti-inflammatory assays. The protocols and data presented are intended to facilitate research into the anti-inflammatory potential of **Savinin** and to assist in the development of novel therapeutic agents.

Introduction

Savinin, a lignan isolated from sources such as Eleutherococcus henryi and Pterocarpus santalinus, has demonstrated significant anti-inflammatory properties. It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. The underlying mechanism of action primarily involves the modulation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory process. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Savinin has been found to suppress the activation of these pathways, thereby reducing the expression of iNOS and COX-2, and consequently decreasing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

Data Presentation



In Vitro Anti-inflammatory Activity of Savinin

The following table summarizes the inhibitory effects of **Savinin** on the production of proinflammatory mediators in LPS-stimulated BV2 microglial cells.

Mediator	Assay	IC50 Value (μM)	Reference
Nitric Oxide (NO)	Griess Assay	2.22 ± 0.11	_
Prostaglandin E2 (PGE2)	ELISA	2.28 ± 0.23	_

Effects of Savinin on Pro-inflammatory Cytokine Production

This table illustrates the impact of **Savinin** on the production and mRNA expression of key proinflammatory cytokines in LPS-stimulated BV2 microglial cells.

Cytokine	Assay Type	Savinin Concentration (µM)	Effect	Reference
Interleukin-1β (IL-1β)	ELISA & qRT- PCR	Not specified	Negative regulation of production and transcription	
Tumor Necrosis Factor-α (TNF-α)	ELISA & qRT- PCR	Not specified	Negative regulation of production and transcription	_
Interleukin-6 (IL- 6)	ELISA & qRT- PCR	Not specified	Negative regulation of production and transcription	



In Vivo Anti-inflammatory Effects of Savinin in LPS-Induced Neuroinflammation in Mice

The table below presents the effects of orally administered **Savinin** on the levels of proinflammatory markers in the hippocampus and serum of mice with LPS-induced neuroinflammation.

Marker	Sample Type	Savinin Dosage (mg/kg)	Outcome	Reference
iNOS	Hippocampus	5, 10, 20	Decreased protein expression	
COX-2	Hippocampus	5, 10, 20	Decreased protein expression	_
TNF-α	Hippocampus (mRNA) & Serum	5, 10, 20	Decreased mRNA expression and serum levels	
IL-1β	Hippocampus (mRNA) & Serum	5, 10, 20	Decreased mRNA expression and serum levels	_
IL-6	Hippocampus (mRNA) & Serum	5, 10, 20	Decreased mRNA expression and serum levels	_
NO	Hippocampus	5, 10, 20	Decreased levels	_
PGE2	Hippocampus	5, 10, 20	Decreased levels	

Experimental Protocols



Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of **Savinin** on RAW 264.7 or BV2 cells to determine the non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

- RAW 264.7 or BV2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Savinin
- Lipopolysaccharide (LPS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight
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